Atopaxar hydrobromide
Overview
Description
Atopaxar hydrochloride is used in the Treatment of Cardiovascular Disorders.
Scientific Research Applications
1. Application in Acute Coronary Syndromes (ACS)
Atopaxar hydrobromide, also known as E5555, has been studied for its application in treating patients with acute coronary syndromes (ACS). Research demonstrates that atopaxar, a reversible protease-activated receptor-1 (PAR-1) thrombin receptor antagonist, can significantly reduce early ischemia in ACS patients as observed on Holter monitoring. This effect is achieved without a notable increase in major or minor bleeding, highlighting its potential utility in this context (O'Donoghue et al., 2011).
2. Efficacy in Coronary Artery Disease (CAD)
Atopaxar has also been investigated in the treatment of patients with coronary artery disease (CAD). The LANCELOT–CAD trial, a phase II study, evaluated the safety and tolerability of prolonged therapy with atopaxar in subjects with CAD. The trial found that atopaxar led to platelet inhibition and a reduction in minor bleeding. However, there was no significant difference in major bleeding events between the atopaxar and placebo groups (Wiviott et al., 2011).
3. Impact on Biomarkers of Inflammation and Platelet Activation
Research into atopaxar's effects on biomarkers of inflammation and platelet activation reveals complex interactions. The LANCELOT-CAD trial noted that atopaxar decreased the concentration of sCD40L, a marker of platelet activation. However, it did not demonstrate a broad anti-inflammatory effect in patients with stable CAD. Atopaxar increased the concentration of other markers like Lp-PLA2 and IL-18, but the clinical relevance of these findings remains uncertain and warrants further investigation (O'Donoghue et al., 2012).
4. General Observations on Safety and Tolerability
Atopaxar's general safety and tolerability have been a focal point in various studies. It has been generally well-tolerated in clinical trials, with some observations of transient elevations in liver enzymes and QTc prolongation at higher doses. While it may promote minor bleeding complications, atopaxar does not appear to significantly increase the risk of major bleeding. These findings suggest potential benefits for patients at high risk for recurrent ischemic events (Wurster & May, 2012).
properties
IUPAC Name |
1-(3-tert-butyl-4-methoxy-5-morpholin-4-ylphenyl)-2-(5,6-diethoxy-4-fluoro-3-imino-1H-isoindol-2-yl)ethanone;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38FN3O5.BrH/c1-7-37-23-15-19-16-33(28(31)24(19)25(30)27(23)38-8-2)17-22(34)18-13-20(29(3,4)5)26(35-6)21(14-18)32-9-11-36-12-10-32;/h13-15,31H,7-12,16-17H2,1-6H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMBLVOFOAGGCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C2C(=C1)CN(C2=N)CC(=O)C3=CC(=C(C(=C3)N4CCOCC4)OC)C(C)(C)C)F)OCC.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39BrFN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40915664 | |
Record name | 1-[3-tert-Butyl-4-methoxy-5-(morpholin-4-yl)phenyl]-2-(5,6-diethoxy-7-fluoro-1-imino-1,3-dihydro-2H-isoindol-2-yl)ethan-1-one--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40915664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
608.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Atopaxar hydrobromide | |
CAS RN |
474550-69-1, 943239-67-6 | |
Record name | Atopaxar hydrobromide [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0474550691 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[3-tert-Butyl-4-methoxy-5-(morpholin-4-yl)phenyl]-2-(5,6-diethoxy-7-fluoro-1-imino-1,3-dihydro-2H-isoindol-2-yl)ethan-1-one--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40915664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ATOPAXAR HYDROBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3D2WJ7U0I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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